![molecular formula C17H20BrN5O B2590372 2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097861-62-4](/img/structure/B2590372.png)
2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a useful research compound. Its molecular formula is C17H20BrN5O and its molecular weight is 390.285. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural framework that includes a pyrimidine ring and a piperidine moiety, which are known to influence its interaction with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C17H20BrN5O
- Molecular Weight : 390.285 g/mol
- CAS Number : 2097861-62-4
The presence of bromine in the pyrimidine ring enhances the lipophilicity of the compound, potentially increasing its bioavailability and interaction with cellular targets.
Tyrosine Kinase Inhibition
One of the primary biological activities of this compound is its role as an inhibitor of tyrosine kinases , particularly the Met kinase. Tyrosine kinases are critical in various signaling pathways related to cell growth and proliferation. Inhibition of these kinases can lead to decreased tumor growth and enhanced apoptosis in cancer cells.
Research Findings
- In vitro studies have demonstrated that modifications to the compound's structure can enhance its inhibitory potency against specific kinases, thus improving its potential as an anti-cancer agent .
- A study highlighted that derivatives of this compound showed moderate to strong cytotoxicity against K562 leukemia cells, with IC50 values ranging from 0.84 to 2.49 µM, indicating significant anti-leukemic activity .
The mechanism of action involves the inhibition of key signaling pathways that promote cell survival and proliferation. For instance:
- The compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways, which are crucial for programmed cell death .
Comparative Analysis with Other Compounds
In comparison with other known tyrosine kinase inhibitors such as Tepotinib and Erlotinib, this compound exhibits unique structural features that may confer distinct pharmacological properties.
Compound Name | Key Features | Unique Aspects |
---|---|---|
This compound | Inhibits tyrosine kinases; complex structure | Unique combination of piperidine and pyrimidine rings |
Tepotinib | Selective Met kinase inhibitor | Approved for specific cancer types |
Erlotinib | Targets epidermal growth factor receptor | Used primarily for lung cancer treatment |
Case Study 1: Cytotoxic Evaluation
A study evaluated the cytotoxic effects of various derivatives based on this compound against K562 cells:
- The most active derivative displayed significant inhibition of cell proliferation and induced apoptosis through caspase activation.
- The introduction of halogen atoms was found to enhance cytotoxicity, indicating that structural modifications can lead to improved therapeutic efficacy .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on the SAR of similar compounds revealed that:
Propriétés
IUPAC Name |
2-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN5O/c18-14-9-19-17(20-10-14)22-6-4-12(5-7-22)11-23-16(24)8-13-2-1-3-15(13)21-23/h8-10,12H,1-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQXMKQPQVAVIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.